Cas no 630125-99-4 (6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine)

6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine is a specialized pyrimidine derivative with a molecular structure featuring both aminophenoxy and methylamino functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. Its dual functional groups enable versatile reactivity, facilitating modifications for targeted applications. The presence of the aminophenoxy moiety may enhance binding affinity in biological systems, while the methylamino group contributes to solubility and bioavailability. This compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for precision research in medicinal chemistry and material science. Its stability under standard storage conditions further supports its utility in laboratory settings.
6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine structure
630125-99-4 structure
Product Name:6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine
CAS No:630125-99-4
MF:C11H12N4O
MW:216.239181518555
CID:1649389
PubChem ID:57351768
Update Time:2025-05-26

6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 6-(4-aminophenoxy)-N-methyl-
    • 6-(4-aminophenoxy)-N-methylpyrimidin-4-amine
    • 6-(4-aminophenoxy)-N-methyl-4-Pyrimidinamine
    • DTXSID10722403
    • DB-118540
    • SCHEMBL3177337
    • 630125-99-4
    • 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine
    • Inchi: 1S/C11H12N4O/c1-13-10-6-11(15-7-14-10)16-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
    • InChI Key: RZDFAPUGWUDWPR-UHFFFAOYSA-N
    • SMILES: O(C1C=C(N=CN=1)NC)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 216.10126
  • Monoisotopic Mass: 216.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 73.1Ų

Experimental Properties

  • PSA: 73.06

6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine

Introduction to 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine (CAS No. 630125-99-4)

6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine, identified by its Chemical Abstracts Service (CAS) number 630125-99-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound's molecular framework, featuring a pyrimidine core linked to an aromatic amine moiety via an ether bridge, positions it as a versatile scaffold for designing novel therapeutic agents.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, widely recognized for its role in the development of various pharmacologically active molecules. Pyrimidines are fundamental components of nucleic acids, and their derivatives exhibit diverse biological functions, including antiviral, anticancer, and antimicrobial properties. In the case of 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine, the presence of an amine group at the 4-position and a phenoxy substituent at the 6-position introduces additional functional sites that can be modulated to enhance bioactivity. The N-methyl group further contributes to the compound's pharmacokinetic profile, influencing its solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine with biological targets with remarkable accuracy. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular pathways, such as signal transduction and DNA repair. For instance, preliminary docking studies have indicated potential binding affinity to kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders.

The phenoxy group in 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine is particularly noteworthy for its ability to modulate electronic properties and hydrogen bonding capabilities. This feature has been exploited in the design of kinase inhibitors, where the phenoxy moiety serves as a key pharmacophore for target recognition. Moreover, the presence of an amine at the 4-position allows for further derivatization, enabling the synthesis of analogs with tailored biological activities. Such structural flexibility makes 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine a valuable intermediate in medicinal chemistry campaigns aimed at developing next-generation therapeutics.

In vitro studies have begun to unravel the pharmacological profile of 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine. Initial experiments have demonstrated inhibitory effects on certain enzymatic targets, suggesting potential therapeutic applications. For example, researchers have observed dose-dependent inhibition of specific kinases, which could translate into anti-proliferative effects relevant to oncology research. Additionally, the compound's interaction with other cellular components has been explored, revealing possible mechanisms of action that extend beyond direct enzyme inhibition.

The synthesis of 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating access to such molecules. Multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and cyclization strategies have been optimized to achieve high yields and purity. These advancements not only streamline the production process but also allow for rapid exploration of structural analogs through combinatorial chemistry approaches.

The integration of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine. By systematically testing large libraries of molecules against biological assays, researchers can identify lead compounds with promising activity profiles efficiently. This approach has been instrumental in validating the potential therapeutic value of pyrimidine derivatives and guiding subsequent optimization efforts.

Future directions in the study of 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine include exploring its pharmacokinetic properties and toxicity profile through preclinical studies. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its suitability for clinical development. Additionally, investigating its mechanism of action at a molecular level will provide insights into how it interacts with biological targets and elicits therapeutic effects.

The broader significance of 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine lies in its representation of the innovative strategies being employed in drug discovery today. By leveraging structural diversity and computational tools, researchers continue to uncover novel molecules with therapeutic potential. As our understanding of disease mechanisms deepens, compounds like 6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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